N-(3,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3,4-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazoloquinazoline core, substituted with dimethylbenzenesulfonyl and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3,4-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinazoline core.
N-Arylation: The final step involves the N-arylation of the triazoloquinazoline core with 3,4-dimethylphenyl groups using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3,4-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3,4-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used as a probe or reagent in various biological assays and experiments.
Industrial Applications: It is used in the synthesis of other complex organic compounds and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3,4-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Triazoloquinazolines: Compounds with similar triazoloquinazoline cores but different substituents.
Sulfonylated Aromatics: Compounds with sulfonyl groups attached to aromatic rings.
N-Arylated Heterocycles: Compounds with N-arylation on heterocyclic cores.
Uniqueness
3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3,4-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C25H23N5O2S |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(2,5-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C25H23N5O2S/c1-15-9-10-17(3)22(13-15)33(31,32)25-24-27-23(26-19-12-11-16(2)18(4)14-19)20-7-5-6-8-21(20)30(24)29-28-25/h5-14H,1-4H3,(H,26,27) |
InChI Key |
OCNSNHZTRZJBMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=C(C=C5)C)C |
Origin of Product |
United States |
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